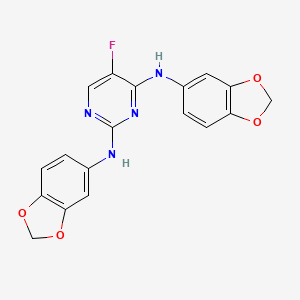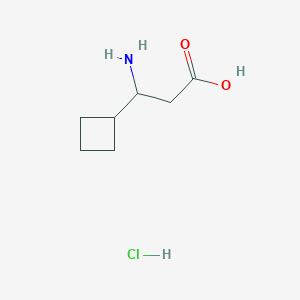![molecular formula C18H12Cl2N2O2 B12501387 2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide](/img/structure/B12501387.png)
2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide is a chemical compound with the molecular formula C13H10Cl2N2O. It is known for its unique structure, which includes a benzamide core substituted with dichloro and pyridin-3-yloxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 4-(pyridin-3-yloxy)aniline as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: The 2,4-dichlorobenzoyl chloride is reacted with 4-(pyridin-3-yloxy)aniline in an appropriate solvent, such as dichloromethane, under reflux conditions.
Chemical Reactions Analysis
2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents include bases like triethylamine for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Scientific Research Applications
2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide can be compared with other similar compounds, such as:
2,4-dichloro-N-pyridin-4-yl-benzamide: This compound has a similar structure but differs in the position of the pyridine ring.
N-benzyl-2,4-dichloro-N-pyridin-2-yl-benzamide: This compound includes a benzyl group, which alters its chemical properties.
2,4-dichloro-N-(6-methyl-pyridin-2-yl)-benzamide: The presence of a methyl group in the pyridine ring distinguishes it from the target compound.
Properties
Molecular Formula |
C18H12Cl2N2O2 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(4-pyridin-3-yloxyphenyl)benzamide |
InChI |
InChI=1S/C18H12Cl2N2O2/c19-12-3-8-16(17(20)10-12)18(23)22-13-4-6-14(7-5-13)24-15-2-1-9-21-11-15/h1-11H,(H,22,23) |
InChI Key |
CDZYKTICINSQKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



carbamoyl}ethyl)carbamate](/img/structure/B12501306.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12501344.png)
![Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501353.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(furan-2-ylmethyl)piperazine](/img/structure/B12501355.png)

![2-[(Tert-butoxycarbonyl)amino]-3-(triphenylmethoxy)propanoic acid](/img/structure/B12501360.png)

![(E)-2-[4-[4-[(3-Nitrobenzyl)oxy]benzylidene]-2,5-dioxoimidazolidin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B12501377.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B12501378.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12501384.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B12501395.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12501399.png)
